molecular formula C23H22N2O2S B4976978 2-[(Biphenyl-4-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-[(Biphenyl-4-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4976978
M. Wt: 390.5 g/mol
InChI Key: JYSVFEXCSRJQPK-UHFFFAOYSA-N
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Description

2-[(Biphenyl-4-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that combines a biphenyl group, a benzothiophene ring, and an amide linkage

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules at the cellular level. Unfortunately, the specific mechanism of action for this compound is not available in the resources I have .

Safety and Hazards

The safety and hazards of a compound refer to its potential effects on human health and the environment. Unfortunately, the specific safety and hazard information for this compound is not available in the resources I have .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Biphenyl-4-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Biphenyl-4-ylcarbonyl Chloride: This is achieved by reacting biphenyl-4-carboxylic acid with thionyl chloride.

    Amidation Reaction: The biphenyl-4-ylcarbonyl chloride is then reacted with 6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Biphenyl-4-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thiophenes.

Scientific Research Applications

2-[(Biphenyl-4-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Materials Science: Its properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interaction with biological molecules and its potential as a drug candidate.

Comparison with Similar Compounds

Similar Compounds

    Biphenyl-4-ylcarbonyl Derivatives: Compounds with similar biphenyl structures.

    Benzothiophene Derivatives: Compounds containing the benzothiophene ring.

Uniqueness

2-[(Biphenyl-4-ylcarbonyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a biphenyl group and a benzothiophene ring, which imparts specific chemical and biological properties not found in other compounds

Properties

IUPAC Name

6-methyl-2-[(4-phenylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2S/c1-14-7-12-18-19(13-14)28-23(20(18)21(24)26)25-22(27)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-6,8-11,14H,7,12-13H2,1H3,(H2,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSVFEXCSRJQPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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